molecular formula C5H6BrNO3S B2763772 4-(Bromomethyl)furan-2-sulfonamide CAS No. 1955520-01-0

4-(Bromomethyl)furan-2-sulfonamide

Cat. No.: B2763772
CAS No.: 1955520-01-0
M. Wt: 240.07
InChI Key: HXXQCIPEBVZSMB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)furan-2-sulfonamide is an organic compound with the molecular formula C(_5)H(_6)BrNO(_3)S It is characterized by the presence of a bromomethyl group attached to a furan ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)furan-2-sulfonamide typically involves the bromination of furan-2-sulfonamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl(_4)) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)furan-2-sulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN(_3)), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH(_3)).

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of furan-2-sulfonamide.

    Oxidation: Products include furan-2,5-dione derivatives.

    Reduction: Products include furan-2-amine derivatives.

Scientific Research Applications

4-(Bromomethyl)furan-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)furan-2-sulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Methyl)furan-2-sulfonamide: Lacks the halogen substituent, making it less reactive.

    4-(Bromomethyl)thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

4-(Bromomethyl)furan-2-sulfonamide is unique due to the combination of its bromomethyl group and furan ring, which confer specific reactivity and stability. The presence of the sulfonamide group also enhances its solubility and potential interactions with biological molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(bromomethyl)furan-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO3S/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,2H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXQCIPEBVZSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CBr)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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